molecular formula C9H7NO2 B053119 1-(Benzo[d]oxazol-2-yl)ethanone CAS No. 122433-29-8

1-(Benzo[d]oxazol-2-yl)ethanone

Cat. No. B053119
M. Wt: 161.16 g/mol
InChI Key: ZCNHSDWCQINSDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1-(Benzo[d]oxazol-2-yl)ethanone has been explored in several studies. For instance, Cai et al. (2020) synthesized a related compound, 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, characterizing it using NMR, UV-Vis spectroscopy, and X-ray crystallography (Cai, Xu, Chai, & Li, 2020). Similarly, Venugopal, Sundararajan, & Choppala (2020) synthesized a series of 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and characterized them using FT-IR, NMR, and mass spectroscopy (Venugopal, Sundararajan, & Choppala, 2020).

Molecular Structure Analysis

The molecular structure of 1-(Benzo[d]oxazol-2-yl)ethanone derivatives has been extensively analyzed. For instance, the study by Cai et al. (2020) included a detailed X-ray crystallography analysis to determine the crystal structure of their synthesized compound (Cai et al., 2020).

Chemical Reactions and Properties

1-(Benzo[d]oxazol-2-yl)ethanone and its derivatives exhibit interesting chemical reactions and properties. Xu et al. (2005) described the molecule of a similar compound, which was prepared by the reaction of 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone (Xu, Yu, Yin, Zhou, & Yang, 2005).

Physical Properties Analysis

The physical properties of these compounds are characterized by various spectroscopic techniques. For instance, Venugopal et al. (2020) employed FT-IR, NMR, and mass spectroscopy for characterizing their synthesized compounds, providing insights into their physical properties (Venugopal, Sundararajan, & Choppala, 2020).

Scientific Research Applications

  • Antitubercular Activity :

    • Synthesis of derivatives of 1-(Benzo[d]oxazol-2-yl)ethanone has shown potent antitubercular activity. Compounds with electron-donating substituents like dimethylamino, hydroxy, and methoxy groups exhibited significant anti-mycobacterial activity, potentially due to their interactions with Mycobacterium tuberculosis enoyl reductase enzyme (Venugopal, Sundararajan, & Choppala, 2020).
  • Antimycotic Activity :

    • A series of derivatives with (benzo[b]thienyl)methyl ethers showed promising antimycotic activity. These findings are significant in the development of new antifungal agents (Raga et al., 1992).
  • Cobalt(II) Detection :

    • A derivative, 1-(Benzimidazol-2-yl) ethanone thiosemicarbazone, has been used as a chromophoric reagent for the extraction and spectrophotometric determination of Cobalt(II). This application is crucial in analytical chemistry for detecting trace amounts of Cobalt(II) in various samples (Syamasundar, Chari, & Shobha, 2006).
  • Corrosion Inhibition :

    • In the field of materials science, a derivative named 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone was found effective as a corrosion inhibitor for mild steel in acidic environments. This has implications for industrial applications where corrosion resistance is crucial (Jawad et al., 2020).
  • Green Synthesis and Biocatalysis :

    • The compound has been utilized in green synthesis processes. For example, Lactobacillus paracasei was used as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl) ethanone, highlighting its potential in eco-friendly and sustainable chemical processes (Şahin, 2019).
  • Synthesis of Heterocyclic Compounds :

    • Various studies have focused on synthesizing novel heterocyclic compounds using 1-(Benzo[d]oxazol-2-yl)ethanone derivatives. These compounds are crucial in medicinal chemistry for the development of new therapeutic agents (Adnan, Hassan, & Thamer, 2014).
  • Anti-Inflammatory and Analgesic Properties :

    • Derivatives of 1-(Benzo[d]oxazol-2-yl)ethanone have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This research contributes to the development of new pain relief and anti-inflammatory medications (Kumar & Singh, 2020).

Safety And Hazards

The compound is classified as potentially hazardous. Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinsing thoroughly with water .

Future Directions

Future research could focus on exploring the potential applications of 1-(Benzo[d]oxazol-2-yl)ethanone in pharmaceuticals and other industries. The development of more efficient synthesis methods could also be an area of interest .

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNHSDWCQINSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561855
Record name 1-(1,3-Benzoxazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d]oxazol-2-yl)ethanone

CAS RN

122433-29-8
Record name 1-(1,3-Benzoxazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Zhu, Z Li, J Li, D Tian, R Xu, Z Tan, Z Chen… - Chemical Science, 2023 - pubs.rsc.org
The enantioselective addition of arylboronic acids to N-heteroaryl ketones provides a convenient access to chiral α-heteroaryl tertiary alcohols, yet addition reactions of this type have …
Number of citations: 2 pubs.rsc.org
J Huang, Z Zhou, M Zhou, M Miao, H Li, Q Hu - Bioorganic & Medicinal …, 2018 - Elsevier
Both the inhibition of inflammatory flares and the treatment of hyperuricemia itself are included in the management of gout. Extending our efforts to development of gout therapy, two …
Number of citations: 23 www.sciencedirect.com

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